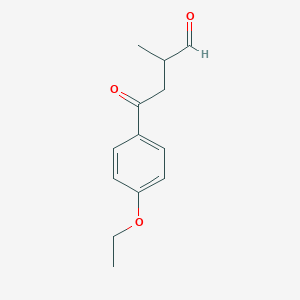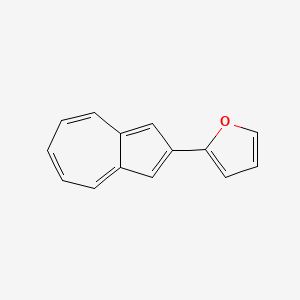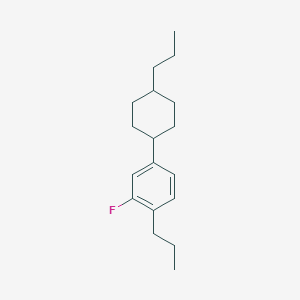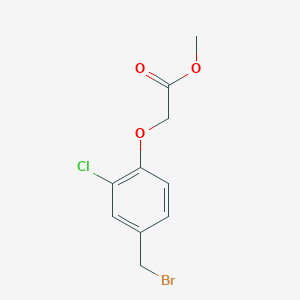
4-(4-Ethoxyphenyl)-2-methyl-4-oxobutanal
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(4-Ethoxyphenyl)-2-methyl-4-oxobutanal is an organic compound characterized by the presence of an ethoxyphenyl group attached to a butanal structure
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Ethoxyphenyl)-2-methyl-4-oxobutanal typically involves the condensation of 4-ethoxybenzaldehyde with a suitable methyl ketone under acidic or basic conditions. The reaction may proceed through an aldol condensation followed by dehydration to yield the desired product. Common reagents used in this synthesis include sodium hydroxide or hydrochloric acid as catalysts.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous processes. The choice of method depends on the desired purity and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for efficient production.
化学反应分析
Types of Reactions
4-(4-Ethoxyphenyl)-2-methyl-4-oxobutanal can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the phenyl ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Reagents such as bromine (Br2) or nitric acid (HNO3) can be used for halogenation or nitration reactions, respectively.
Major Products
Oxidation: Formation of 4-(4-ethoxyphenyl)-2-methyl-4-oxobutanoic acid.
Reduction: Formation of 4-(4-ethoxyphenyl)-2-methyl-4-hydroxybutanal.
Substitution: Formation of various substituted derivatives depending on the reagents used.
科学研究应用
4-(4-Ethoxyphenyl)-2-methyl-4-oxobutanal has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 4-(4-Ethoxyphenyl)-2-methyl-4-oxobutanal involves its interaction with specific molecular targets. The compound may act by inhibiting or activating certain enzymes or receptors, leading to a cascade of biochemical events. Detailed studies on its molecular targets and pathways are essential to fully understand its effects.
相似化合物的比较
Similar Compounds
4-(4-Ethoxyphenyl)-2-methyl-4-oxobutanoic acid: An oxidized derivative with similar structural features.
4-(4-Ethoxyphenyl)-2-methyl-4-hydroxybutanal: A reduced form with a hydroxyl group instead of a carbonyl group.
Uniqueness
4-(4-Ethoxyphenyl)-2-methyl-4-oxobutanal is unique due to its specific structural arrangement, which imparts distinct chemical and biological properties
属性
CAS 编号 |
666751-98-0 |
|---|---|
分子式 |
C13H16O3 |
分子量 |
220.26 g/mol |
IUPAC 名称 |
4-(4-ethoxyphenyl)-2-methyl-4-oxobutanal |
InChI |
InChI=1S/C13H16O3/c1-3-16-12-6-4-11(5-7-12)13(15)8-10(2)9-14/h4-7,9-10H,3,8H2,1-2H3 |
InChI 键 |
IIVULKURJOPTPO-UHFFFAOYSA-N |
规范 SMILES |
CCOC1=CC=C(C=C1)C(=O)CC(C)C=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![4-{(2R)-2-[(2,3-Dihydro-1H-inden-2-yl)amino]propyl}phenol](/img/structure/B12540079.png)

![N~2~-[(2-Aminophenyl)methyl]valinamide](/img/structure/B12540097.png)
![5-Phenylpyrrolo[2,1-A]isoquinoline](/img/structure/B12540098.png)

![1H-Pyrrolo[2,3-b]pyridine, 5-fluoro-2-iodo-3-(5-pyrimidinyl)-](/img/structure/B12540114.png)
![Tert-butyl[(3-heptyloxiran-2-YL)methoxy]dimethylsilane](/img/structure/B12540120.png)



![(1E)-1-Phenyl-N-[4-(propan-2-yl)phenyl]ethan-1-imine](/img/structure/B12540152.png)

![({Hydroxy[(3-methylbut-2-en-1-yl)oxy]phosphoryl}methyl)phosphonic acid](/img/structure/B12540169.png)
